Home > Products > Screening Compounds P33350 > Pimasertib hydrochloride
Pimasertib hydrochloride - 1236361-78-6

Pimasertib hydrochloride

Catalog Number: EVT-1536438
CAS Number: 1236361-78-6
Molecular Formula: C15H16ClFIN3O3
Molecular Weight: 467.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pimasertib Hydrochloride is the hydrochloride salt form of pimasertib, an orally bioavailable small-molecule inhibitor of mitogen activated protein kinase kinases 1 (MEK1) and 2 (MEK2), with potential antineoplastic activity. Upon oral administration, pimasertib selectively binds to and inhibits the activity of MEK1 and 2, thereby preventing the activation of MEK1/2-dependent effector proteins and transcription factors. This results in the inhibition of growth factor-mediated cell signaling and tumor cell proliferation. MEK1/2 (MAP2K1/K2) are dual-specificity threonine/tyrosine kinases that play key roles in the activation of the RAS/RAF/MEK/ERK pathway and are often upregulated in a variety of tumor cell types.
Overview

Pimasertib hydrochloride is a small molecule drug primarily classified as a dual specificity mitogen-activated protein kinase kinase 1 and 2 inhibitor, targeting the MEK1/2 pathway. It is under investigation for its potential in treating various cancers, particularly pancreatic adenocarcinoma. The compound has been noted for its ability to enhance the efficacy of other chemotherapeutic agents, such as gemcitabine, suggesting a synergistic effect in cancer treatment .

Source

Pimasertib hydrochloride was developed by the pharmaceutical company Merck KGaA, Darmstadt, Germany. It is currently undergoing clinical trials to establish its safety and efficacy in combination therapies for different types of cancer .

Classification
  • Type: Small molecule drug
  • Drug Class: MEK inhibitors
  • Mechanism of Action: Dual specificity mitogen-activated protein kinase kinase 1 and 2 inhibition
  • CAS Registry Number: 1236699-92-5
  • Molecular Formula: C15H15FIN3O3
  • InChIKey: VIUAUNHCRHHYNE-JTQLQIEISA-N
Synthesis Analysis

Methods

The synthesis of pimasertib hydrochloride involves several chemical reactions that yield the final product. The reported methods include:

  1. Initial Reaction Steps: The synthesis begins with the preparation of key intermediates through various organic reactions, including amination and cyclization processes.
  2. Purification Techniques: After synthesis, purification is typically achieved using high-performance liquid chromatography (HPLC) to ensure the removal of impurities and isolation of the desired compound .

Technical Details

The synthetic pathway includes:

  • Use of specific catalysts and reagents to facilitate reactions.
  • Control over reaction conditions such as temperature and pH to optimize yield.
  • Characterization of intermediates and final products through techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structure and purity .
Molecular Structure Analysis

Structure

Pimasertib hydrochloride features a complex molecular structure characterized by a phenylamino group attached to an indolone core. The structural formula can be represented as follows:

C15H15FIN3O3\text{C}_{15}\text{H}_{15}\text{F}\text{I}\text{N}_{3}\text{O}_{3}

Data

Key structural data include:

  • Molecular Weight: Approximately 373.29 g/mol.
  • 3D Conformation: The compound exhibits specific spatial arrangements that are crucial for its binding affinity to target proteins.
Chemical Reactions Analysis

Reactions

Pimasertib hydrochloride participates in various chemical reactions during its synthesis, including:

  • Amination Reactions: Introducing amino groups into the aromatic system.
  • Cyclization Reactions: Forming the indolone structure from linear precursors.

Technical Details

Mechanism of Action

Pimasertib hydrochloride functions by inhibiting MEK1 and MEK2, which are essential components of the RAS/RAF/MEK/ERK signaling pathway. This pathway plays a significant role in cell proliferation, survival, and differentiation.

Process

  1. Inhibition of MEK Enzymes: By binding to these kinases, pimasertib prevents their activation by upstream RAF kinases.
  2. Downstream Effects: This inhibition leads to reduced phosphorylation of extracellular signal-regulated kinase (ERK), ultimately resulting in decreased cell proliferation and increased apoptosis in cancer cells .

Data

Clinical studies have shown that pimasertib can enhance the effects of other chemotherapeutics when used in combination therapy, indicating its potential utility in targeted cancer treatment strategies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on formulation.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: The compound's solubility and stability can be affected by pH levels.

Relevant Data or Analyses

Characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into thermal stability and phase transitions of pimasertib hydrochloride .

Applications

Pimasertib hydrochloride is primarily explored for its therapeutic applications in oncology. Its potential uses include:

  • Combination Therapy: Enhancing the efficacy of existing chemotherapeutic agents like gemcitabine in treating pancreatic adenocarcinoma.
  • Clinical Trials: Currently being evaluated in various phases of clinical trials for multiple cancer types, focusing on its role as a targeted therapy that exploits specific molecular pathways involved in tumor growth .
Chemical Characterization of Pimasertib Hydrochloride

Structural Elucidation and Stereochemical Properties

Pimasertib hydrochloride is a small-molecule kinase inhibitor with the systematic name N-[(2S)-2,3-dihydroxypropyl]-3-[(2-fluoro-4-iodophenyl)amino]pyridine-4-carboxamide hydrochloride. Its molecular formula is C₁₅H₁₆ClFIN₃O₃, corresponding to a molecular weight of 467.66 g/mol (monoisotropic mass: 466.99089 Da) [1] [8]. The structure features:

  • A pyridine-4-carboxamide core linked to a 2-fluoro-4-iodoaniline moiety.
  • A chiral (S)-2,3-dihydroxypropyl side chain at the carboxamide nitrogen.
  • Hydrochloride salt formation at the pyridine nitrogen [1] [3].

Stereochemistry is defined by the absolute (S)-configuration at the C2 carbon of the glyceryl chain, confirmed via chiral synthesis and X-ray crystallography [8]. The SMILES notation (OC[C@@H](O)CNC(=O)C1=C(NC2=C(F)C=C(I)C=C2)C=NC=C1.Cl) and InChIKey (HIEXZUXKTABHCP-PPHPATTJSA-N) encode this stereochemistry [1] [3]. Computational analyses (e.g., Chemaxon) predict logP = 2.32 and polar surface area = 94.48 Ų, indicating moderate lipophilicity and high polarity due to hydrogen-bonding groups [1].

Table 1: Key Structural Identifiers of Pimasertib Hydrochloride

PropertyValue
CAS Number1236361-78-6
IUPAC NameN-[(2S)-2,3-dihydroxypropyl]-3-[(2-fluoro-4-iodophenyl)amino]pyridine-4-carboxamide hydrochloride
Molecular FormulaC₁₅H₁₆ClFIN₃O₃
Molecular Weight467.66 g/mol
ChEMBL IDCHEMBL4297676
Hydrogen Bond Donors4
Hydrogen Bond Acceptors5

Synthesis Pathways and Optimization Strategies

The synthesis of pimasertib hydrochloride involves convergent routes with emphasis on stereoselectivity and salt purity control:

  • Core Assembly: 3-Aminoisonicotinic acid is coupled with (2S)-1-aminopropane-2,3-diol under peptide-coupling conditions (e.g., HATU/DIPEA) to form the free base scaffold.
  • Aniline Introduction: Nucleophilic aromatic substitution links 1-fluoro-2-iodo-4-nitrobenzene to the pyridine core, followed by nitro reduction [9].
  • Salt Formation: The free base is treated with hydrochloric acid in polar aprotic solvents (e.g., acetone/water mixtures) to precipitate the hydrochloride salt [2].

Optimization challenges included minimizing racemization at the chiral center during coupling and achieving high salt stoichiometry (1:1). Process refinements focused on:

  • Temperature control (<40°C) during salt formation to prevent decomposition.
  • Crystallization tuning using ethanol/water antisolvents to enhance polymorph purity [5] [9].The final drug substance typically exhibits >99.3% chemical purity and <0.1% enantiomeric impurity [2].

Physicochemical Profiling: Solubility, Stability, and Polymorphism

Solubility: Pimasertib hydrochloride is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>86 mg/mL). Its logD (pH 7.4) of 2.32 supports moderate membrane permeability [6] [9].Stability:

  • Photostability: Deiodination occurs under UV light (λ >300 nm), necessitating light-protected packaging.
  • pH Stability: Degrades rapidly in acidic conditions (pH <2) via hydrolysis of the carboxamide bond [5].
  • Thermal Stability: Stable up to 150°C in solid state but undergoes dehydration above this temperature [1].

Polymorphism: While public polymorphism studies are limited, salt formation improves crystallinity over the free base (CAS: 1236699-92-5). The hydrochloride form exists as a monoclinic crystalline solid with characteristic PXRD peaks (2θ = 5.8°, 11.6°, 17.4°) [1] [8]. No hydrates or solvates have been reported.

Table 2: Physicochemical Properties of Pimasertib Hydrochloride

PropertyValueConditions
Water Solubility<0.1 mg/mL25°C, pH 7.0
DMSO Solubility>86 mg/mL25°C
logP (Calculated)2.32Chemaxon
Melting PointNot reported
pKa (Basic)3.72Predicted
pKa (Acidic)13.73Predicted

Comparative Analysis of Salt Forms and Bioavailability Implications

The hydrochloride salt was selected over alternatives (e.g., mesylate, maleate) due to:

  • Superior crystallinity and hygroscopicity profile.
  • Bioavailability optimization: The free base (pimasertib) shows low oral absorption due to pH-dependent solubility. The hydrochloride salt enhances gastric dissolution at low pH [3] [6].

Pharmacokinetic studies in humans revealed that the hydrochloride salt achieves:

  • Cₘₐₓ = 261.83 ng/mL and AUC = 952.1 ng·h/mL after 60 mg BID dosing [8].
  • Tₘₐₓ at 1.5–2.5 hours, indicating rapid absorption.
  • Plasma protein binding of 93.3% (free fraction = 6.7%) [8].

Metabolite profiling identified a novel phosphoethanolamine conjugate (M12) formed via enzymatic coupling in the liver, accounting for 18.6% of circulating metabolites [5]. This pathway reduces active drug exposure but was consistent across salt forms.

Table 3: Pharmacokinetic Comparison of Pimasertib Hydrochloride vs. Free Base

ParameterPimasertib HydrochloridePimasertib (Free Base)
Relative Bioavailability1.0 (Reference)~0.6–0.8 (Estimated)
Plasma Cₘₐₓ261.83 ng/mLNot reported
AUC₀–₂₄952.1 ng·h/mLNot reported
T₁/₂3.53 hoursSimilar
Protein Binding93.3%Comparable

Properties

CAS Number

1236361-78-6

Product Name

Pimasertib hydrochloride

IUPAC Name

N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide;hydrochloride

Molecular Formula

C15H16ClFIN3O3

Molecular Weight

467.66 g/mol

InChI

InChI=1S/C15H15FIN3O3.ClH/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21;/h1-5,7,10,20-22H,6,8H2,(H,19,23);1H/t10-;/m0./s1

InChI Key

HIEXZUXKTABHCP-PPHPATTJSA-N

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O.Cl

Isomeric SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NC[C@@H](CO)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.